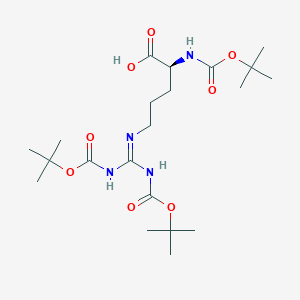

(S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of (S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid typically involves the reaction of arginine with di-tert-butyl dicarbonate (Boc2O). This reaction is carried out in an organic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), under basic conditions . The reaction proceeds as follows:

- Arginine is dissolved in the organic solvent.

- Di-tert-butyl dicarbonate is added to the solution.

- The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

- The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

(S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc protective groups using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU)

Common Reagents and Conditions

Deprotection: TFA in dichloromethane or HCl in dioxane.

Coupling: DIC or HBTU in DMF or DCM.

Major Products

Deprotection: Arginine and tert-butanol.

Applications De Recherche Scientifique

(S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Utilized in the development of peptide-based drugs and prodrugs with anticancer activity

Industry: Applied in the production of cosmetics and other consumer products

Mécanisme D'action

The mechanism of action of (S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid involves its role as a protective group in peptide synthesis. The Boc groups prevent unwanted side reactions by blocking reactive sites on the arginine molecule. During peptide synthesis, the Boc groups are removed under acidic conditions, allowing the arginine to participate in the formation of peptide bonds .

Comparaison Avec Des Composés Similaires

(S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid is unique due to its multiple Boc protective groups, which provide enhanced stability and selectivity in chemical reactions. Similar compounds include:

Boc-arg-OH: A derivative with a single Boc group.

Fmoc-arg(boc)2-OH: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) group in addition to Boc groups

These compounds differ in their protective groups and are chosen based on the specific requirements of the synthesis process.

Activité Biologique

The compound (S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid , commonly referred to as Boc-Arg(Boc)2-OH, is a derivative of the amino acid arginine. Its structure features multiple tert-butoxycarbonyl (Boc) protective groups, which enhance stability and selectivity during peptide synthesis. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula : C21H38N4O8

Molecular Weight : 474.548 g/mol

SMILES Representation : CC(C)(C)OC(=O)NC(CCCN\C(=N\C(=O)OC(C)(C)C)\NC(=O)OC(C)(C)C)C(=O)O

The compound's structure includes:

- Two tert-butoxycarbonyl groups

- A guanidine moiety

- A carboxylic acid functionality

These features contribute to its reactivity and biological activity.

Target of Action

Boc-Arg(Boc)2-OH primarily acts as a protective agent for arginine during peptide synthesis. The guanidine group is crucial for various biological interactions, particularly in enzyme catalysis and protein-protein interactions.

Mode of Action

The compound facilitates the formation of peptide bonds by protecting the amino group of arginine. Upon deprotection, it allows for the incorporation of arginine into peptide chains, maintaining the correct sequence necessary for biological function.

Biochemical Pathways

Boc-Arg(Boc)2-OH plays a significant role in:

- Peptide Synthesis : It is utilized in the synthesis of bioactive peptides and proteins.

- Enzyme Mechanisms : The guanidine group can participate in substrate binding and catalysis.

Pharmacological Effects

The guanidine structure is associated with various pharmacological activities, including:

- Anticancer Properties : Compounds with guanidine moieties have shown potential in inhibiting tumor growth.

- Antimicrobial Activity : Some derivatives exhibit activity against bacterial strains.

- Modulation of Protein Interactions : The compound can influence protein folding and stability.

Research Findings

Recent studies indicate that Boc-Arg(Boc)2-OH can enhance the efficacy of peptide-based drugs. It has been investigated for its role in:

- Drug Development : Used as a building block in creating novel therapeutic agents.

- Biochemical Assays : Employed in assays to study enzyme kinetics and protein interactions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Boc-Arg-OH | Basic amino acid | Single Boc group; simpler synthesis |

| Fmoc-Arg(Boc)2-OH | Fluorenylmethyloxycarbonyl derivative | Enhanced stability; used in solid-phase peptide synthesis |

The presence of multiple Boc groups in Boc-Arg(Boc)2-OH provides enhanced protection and stability compared to simpler analogs.

Case Studies

-

Anticancer Activity :

- A study demonstrated that derivatives of guanidine compounds exhibit significant cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology.

-

Peptide Synthesis Efficiency :

- Research indicated that using Boc-Arg(Boc)2-OH improved yields in peptide synthesis compared to traditional methods without protective groups.

-

Protein Interaction Studies :

- Experiments showed that Boc-Arg(Boc)2-OH could stabilize certain protein conformations, enhancing their functional properties during assays.

Propriétés

IUPAC Name |

(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N4O8/c1-19(2,3)31-16(28)23-13(14(26)27)11-10-12-22-15(24-17(29)32-20(4,5)6)25-18(30)33-21(7,8)9/h13H,10-12H2,1-9H3,(H,23,28)(H,26,27)(H2,22,24,25,29,30)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOFOVHACSQSIE-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464257 | |

| Record name | BOC-ARG(BOC)2-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97745-69-2 | |

| Record name | BOC-ARG(BOC)2-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.